molecular formula C17H17NO3 B5466308 METHYL 3-{[2-(2-METHYLPHENYL)ACETYL]AMINO}BENZOATE

METHYL 3-{[2-(2-METHYLPHENYL)ACETYL]AMINO}BENZOATE

Cat. No.: B5466308
M. Wt: 283.32 g/mol
InChI Key: JGYAXSSOIGDWNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 3-{[2-(2-METHYLPHENYL)ACETYL]AMINO}BENZOATE is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often responsible for the characteristic fragrances of fruits and flowers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-{[2-(2-METHYLPHENYL)ACETYL]AMINO}BENZOATE can be achieved through a series of chemical reactions. One common method involves the reaction of 2-(2-methylphenyl)acetic acid with methyl 3-aminobenzoate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. For instance, the use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

METHYL 3-{[2-(2-METHYLPHENYL)ACETYL]AMINO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

Scientific Research Applications

METHYL 3-{[2-(2-METHYLPHENYL)ACETYL]AMINO}BENZOATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 3-{[2-(2-METHYLPHENYL)ACETYL]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 3-{[2-(2-METHYLPHENYL)ACETYL]AMINO}BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 3-[[2-(2-methylphenyl)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-12-6-3-4-7-13(12)11-16(19)18-15-9-5-8-14(10-15)17(20)21-2/h3-10H,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGYAXSSOIGDWNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC2=CC=CC(=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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